![molecular formula C13H17N3O2S B5841995 N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, also known as MPT0B392, is a novel small molecule that has attracted significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide is not fully understood. However, it has been proposed that this compound targets the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities. Moreover, N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide and to identify potential biomarkers of response to this compound. Moreover, preclinical studies are needed to evaluate the safety and efficacy of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in animal models before clinical trials can be initiated.
Méthodes De Synthèse
The synthesis of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide involves a multi-step process that starts with the reaction of 4-morpholine aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide.
Applications De Recherche Scientifique
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10(17)14-13(19)15-11-4-2-3-5-12(11)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMEANFDYLQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

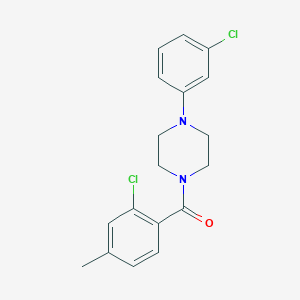
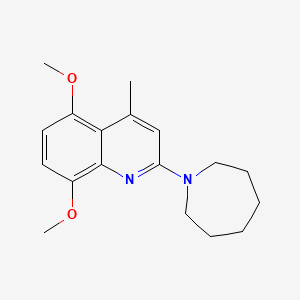

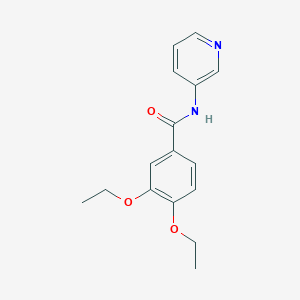
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)

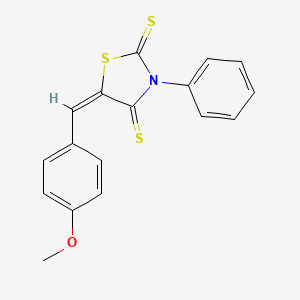


![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)

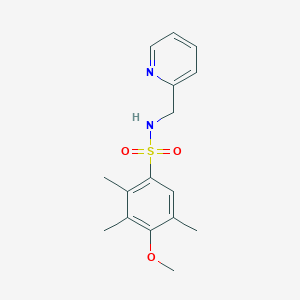
![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)